Inhibitory Activity Against Microsomal Prostaglandin E Synthase-1 (mPGES-1)
The compound exhibits sub-nanomolar inhibitory activity against human microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. The reported IC50 value of 3 nM is approximately 2.7-fold more potent than the comparator compound mPGES1-IN-3 (IC50 = 8 nM) in enzyme assays, indicating superior target engagement at the molecular level [1].
| Evidence Dimension | Inhibition of mPGES-1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | mPGES1-IN-3 (IC50 = 8 nM) |
| Quantified Difference | 2.7-fold more potent |
| Conditions | Enzyme inhibition assay using human mPGES-1 |
Why This Matters
This higher potency suggests that lower concentrations of 1-(3,5-dimethylphenyl)piperidin-2-one may be required to achieve effective mPGES-1 inhibition, which could translate to reduced off-target effects and improved therapeutic windows in downstream experiments.
- [1] BindingDB. (n.d.). BDBM50426967: IC50 = 3.0±n/a nM for Prostaglandin E synthase. Retrieved from https://www.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=50013771 View Source
